6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by its unique structure, which includes a furan ring, a tris(methyloxy)phenyl group, and a triazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4,5-trimethoxyaniline and 2-furancarboxaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives .
Scientific Research Applications
6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxides: These compounds share a similar triazole core but differ in their substituents and overall structure.
Triazine-based conjugated microporous polymers: These polymers have a triazine core and are used for different applications, such as iodine capture and fluorescence sensing.
Uniqueness
6-(2-furanyl)-9-(3,4,5-tris(methyloxy)phenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H22N4O5/c1-28-17-9-13(10-18(29-2)21(17)30-3)20-19-14(25-22-23-11-24-26(20)22)7-12(8-15(19)27)16-5-4-6-31-16/h4-6,9-12,20H,7-8H2,1-3H3,(H,23,24,25) |
InChI Key |
ZFCVMCKZQPMIMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.